Benzene, 1-butyl-4-methyl-

Flash point Safety classification Flammable liquid handling

Benzene, 1-butyl-4-methyl- (also referred to as 4-n-butyltoluene, p-butyltoluene, or 1-methyl-4-n-butylbenzene) is a para-substituted dialkylbenzene with molecular formula C₁₁H₁₆ and molecular weight 148.24 g·mol⁻¹. It belongs to the alkyltoluene homologous series, bearing a linear n-butyl chain and a methyl group in para relation on the benzene ring.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 1595-05-7
Cat. No. B072582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-butyl-4-methyl-
CAS1595-05-7
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C
InChIInChI=1S/C11H16/c1-3-4-5-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3
InChIKeySBBKUBSYOVDBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-4-methylbenzene (CAS 1595-05-7): Core Physicochemical Profile for Informed Procurement


Benzene, 1-butyl-4-methyl- (also referred to as 4-n-butyltoluene, p-butyltoluene, or 1-methyl-4-n-butylbenzene) is a para-substituted dialkylbenzene with molecular formula C₁₁H₁₆ and molecular weight 148.24 g·mol⁻¹ [1]. It belongs to the alkyltoluene homologous series, bearing a linear n-butyl chain and a methyl group in para relation on the benzene ring [2]. This structural arrangement confers a distinctive combination of physicochemical properties—including an elevated atmospheric boiling point of 205.6 °C, a low melting point of −85 °C, and a flash point of 71–73 °C—that differentiate it from its branched, shorter-chain, and positionally isomeric counterparts . The compound is a colorless liquid at ambient temperature, insoluble in water but miscible with common organic solvents, and is catalogued under UN2667 for transport .

Why 4-n-Butyltoluene Cannot Be Interchanged with 4-tert-Butyltoluene or Shorter-Chain Alkyltoluene Analogs


Within the C₁₁H₁₆ isomeric family and the broader alkyltoluene series, the linearity and length of the n-butyl substituent directly govern thermal, safety, and chromatographic properties that are not replicated by the tert-butyl isomer or lower homologs. The n-butyl chain imparts a boiling point elevation of approximately 13–17 °C over 4-tert-butyltoluene, a flash point increase of roughly 18 °C, and a melting point depression of approximately 31 °C [1]. These differences arise from the greater conformational flexibility and reduced steric bulk of the linear chain compared to the compact, quasi-spherical tert-butyl group, and similarly distinguish 4-n-butyltoluene from 4-ethyltoluene and 4-propyltoluene [2]. Consequently, substituting a branched or shorter-chain analog without revalidation can compromise process safety margins, alter distillation cut points, shift chromatographic retention times, or degrade low-temperature fluidity in formulations.

Quantitative Differentiation Evidence for 1-Butyl-4-methylbenzene (CAS 1595-05-7) Against Closest Analogs


Flash Point Safety Margin: 4-n-Butyltoluene vs. 4-tert-Butyltoluene

4-n-Butyltoluene exhibits a closed-cup flash point of 71–73 °C, which is approximately 18 °C higher than the 54 °C flash point of its closest C₁₁H₁₆ isomer, 4-tert-butyltoluene [1]. This places 4-n-butyltoluene above the 60 °C threshold that separates flammable liquids (GHS Category 3, H226) from combustible liquids in several regulatory frameworks, whereas 4-tert-butyltoluene falls well within the flammable liquid classification [2]. The elevated flash point also exceeds those of 4-propyltoluene (56.3 °C) and 4-ethyltoluene (36.7 °C) by 15 °C and 35 °C, respectively [3].

Flash point Safety classification Flammable liquid handling

Boiling Point Differentiation for High-Temperature Distillation and Reaction Solvent Applications

4-n-Butyltoluene possesses an atmospheric boiling point of 205.6 °C (760 mmHg), which is 13–17 °C above 4-tert-butyltoluene (189–193 °C), 22 °C above 4-propyltoluene (183–184 °C), and 44 °C above 4-ethyltoluene (161–162 °C) [1][2]. Within the C₁₁H₁₆ isomeric family, the linear n-butyl chain provides the highest boiling point; 4-isobutyltoluene boils at approximately 196 °C, intermediate between the n- and tert-isomers [3]. The NIST TRC compilation corroborates these values, reporting Tboil = 471.65–480.2 K (198.5–207.0 °C) for 4-n-butyltoluene across multiple determinations [4].

Boiling point Distillation High-temperature solvent Thermal stability

Low-Temperature Fluidity Advantage: Melting Point Depression Relative to Branched Isomers

4-n-Butyltoluene has a melting point (freezing point) of −85 °C, which is 31 °C lower than that of 4-tert-butyltoluene (−54 °C) and 21 °C lower than 4-isobutyltoluene (estimated near −64 °C) [1]. The NIST TRC data confirm Tfus = 188 K (−85 °C) with an uncertainty of ±3 K [2]. This substantial melting point depression arises because the linear n-butyl chain disrupts crystal packing more effectively than the compact tert-butyl or branched isobutyl groups. Among the para-alkyltoluenes, melting point generally decreases with increasing linear chain length: 4-ethyltoluene melts at −62 °C, 4-propyltoluene at approximately −64 °C, and 4-n-butyltoluene at −85 °C [3].

Melting point Low-temperature fluidity Pour point Cold-climate formulation

Chromatographic Retention Index: Distinct GC Elution Profile for Quality Control and Purity Verification

On a non-polar OV-101 capillary column at 100 °C, 4-n-butyltoluene exhibits a Kovats retention index (RI) of 1146, as compiled from multiple independent determinations in the NIST GC database [1]. This value is approximately 50–75 index units higher than the reported RI range for 4-tert-butyltoluene (ca. 1072–1097 on comparable non-polar phases) [2], and approximately 120 index units above 4-ethyltoluene (ca. 1025) [3]. The linear n-butyl chain increases the dispersive interaction with the stationary phase more than the compact tert-butyl group, yielding longer retention and enabling baseline separation of isomeric butyltoluenes and homologs under standard GC conditions.

Kovats retention index Gas chromatography QC purity Chromatographic separation

Ionization Energy: Differentiated Mass Spectrometric Detection and Identification

The ionization energy (IE) of 4-n-butyltoluene has been determined by electron impact (EI) mass spectrometry as 8.4 ± 0.1 eV [1]. This value is distinct from the IEs reported for its closest structural analogs: toluene (8.83 eV), ethylbenzene (8.77 eV), n-butylbenzene (8.69 eV), and tert-butylbenzene (8.68 eV) [2]. The para-methyl substitution on the ring, combined with the electron-donating n-butyl group, lowers the IE relative to unsubstituted alkylbenzenes, providing a compound-specific ionization signature that can be exploited for selective photoionization detection or for confirming molecular identity in GC-MS workflows where isomeric butyltoluenes may produce similar fragmentation patterns.

Ionization energy Mass spectrometry GC-MS Photoionization detection

Olfactory Detection Threshold: Predicted Odor Potency Based on n-Alkylbenzene Homolog Series

A systematic study of olfactory detection thresholds (ODTs) across the homologous n-alkylbenzene series (toluene, ethylbenzene, n-butylbenzene, hexylbenzene, octylbenzene) revealed a U-shaped relationship, with ODT decreasing from toluene (79 ppb) to a minimum at n-butylbenzene (2.5 ppb), then increasing for longer chains [1]. Although 4-n-butyltoluene was not directly tested in this study, it shares the n-butylphenyl substructure with n-butylbenzene and additionally bears a para-methyl group, which generally enhances olfactory potency in alkylbenzenes by increasing hydrophobicity (LogP = 3.34 for 4-n-butyltoluene) . This class-level inference predicts that 4-n-butyltoluene will exhibit olfactory potency comparable to or greater than n-butylbenzene, and substantially stronger than shorter-chain alkyltoluenes whose parent alkylbenzenes have ODTs of 79 ppb (toluene) and higher [2].

Olfactory threshold Odor detection Sensory potency Structure-odor relationship

Recommended Application Scenarios for 1-Butyl-4-methylbenzene (CAS 1595-05-7) Based on Quantitative Differentiation Evidence


High-Temperature Reaction Solvent for Syntheses Requiring a Liquid Range Exceeding 290 °C

With a boiling point of 205.6 °C and a melting point of −85 °C, 4-n-butyltoluene provides a liquid operating range of over 290 °C—the widest among common alkyltoluene analogs . This makes it suitable as a high-boiling, aprotic, non-polar solvent for reactions such as high-temperature Friedel-Crafts alkylations, Diels-Alder cycloadditions, or thermal rearrangements where lower-boiling solvents like 4-tert-butyltoluene (bp 189–193 °C) or xylenes (bp ~138–144 °C) would limit the accessible temperature window. Its flash point of 71–73 °C also provides a safety margin not available with 4-tert-butyltoluene (flash point 54 °C) [1].

Low-Temperature Formulations and Cold-Climate Industrial Fluids

The melting point of −85 °C enables 4-n-butyltoluene to remain freely flowing at temperatures where 4-tert-butyltoluene (mp −54 °C) has already solidified . This property supports its use as a carrier fluid or solvent component in formulations destined for cold-climate storage, winter-grade industrial fluids, or low-temperature organic syntheses (e.g., lithiation reactions at −78 °C) where maintaining a homogeneous liquid phase is critical for reproducible stoichiometry and heat transfer [1].

Gas Chromatographic Reference Standard for Alkylbenzene Isomer Differentiation

The well-characterized Kovats retention index of 1146 (OV-101, 100 °C) provides a reproducible chromatographic landmark for GC method development and quality control . 4-n-Butyltoluene elutes distinctly later than 4-tert-butyltoluene (RI ~1072–1097) and 4-ethyltoluene (RI ~1025), enabling it to serve as a retention time marker or internal standard in the analysis of complex alkylbenzene mixtures such as petroleum distillates, coal liquids, or industrial solvent blends where isomeric differentiation is required [1].

Synthetic Intermediate for 4-n-Butylbenzaldehyde and 4-n-Butylbenzoic Acid via Methyl Group Oxidation

The para-methyl group on 4-n-butyltoluene provides a site for selective oxidation to produce 4-n-butylbenzaldehyde or 4-n-butylbenzoic acid, valuable intermediates in fragrance, pharmaceutical, and agrochemical synthesis . Unlike 4-tert-butyltoluene, where the tert-butyl group can undergo acid-catalyzed dealkylation under harsh oxidation conditions [1], the n-butyl chain of 4-n-butyltoluene exhibits greater resistance to dealkylation, potentially affording higher yields of the desired ring-retained oxidation products. The liquid-phase autoxidation of substituted toluenes has been extensively studied, and the linear alkyl chain is not expected to introduce the steric hindrance to catalyst approach that can slow oxidation of the tert-butyl analog [2].

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